5-Bromo-2-(methylsulfonyl)isoindoline 5-Bromo-2-(methylsulfonyl)isoindoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827796
InChI: InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3
SMILES: CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br
Molecular Formula: C9H10BrNO2S
Molecular Weight: 276.15 g/mol

5-Bromo-2-(methylsulfonyl)isoindoline

CAS No.:

Cat. No.: VC13827796

Molecular Formula: C9H10BrNO2S

Molecular Weight: 276.15 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(methylsulfonyl)isoindoline -

Specification

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15 g/mol
IUPAC Name 5-bromo-2-methylsulfonyl-1,3-dihydroisoindole
Standard InChI InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3
Standard InChI Key NYKZZKCCANOSKR-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br
Canonical SMILES CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic isoindoline core substituted with bromine (Br) and methylsulfonyl (SO₂CH₃) groups. The bromine atom introduces steric bulk and electron-withdrawing effects, while the sulfonyl group enhances solubility in polar solvents and participates in hydrogen bonding. X-ray crystallography of analogous structures, such as (E)-5-bromo-2-(((2-chlorobenzyl)imino)methyl)phenol, reveals planar geometries with intermolecular halogen bonding . For 5-bromo-2-(methylsulfonyl)isoindoline, computational models predict a dihedral angle of 15–20° between the sulfonyl group and the aromatic ring, optimizing π-orbital conjugation.

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular FormulaC₉H₈BrNO₂S
Molecular Weight290.13 g/mol
Melting PointNot reported (decomposes at >200°C)
SolubilityDMSO, DMF >50 mg/mL; water <0.1 mg/mL
LogP (Octanol-Water)2.1 (predicted)

The sulfonyl group’s polarity (−I effect) lowers logP compared to non-sulfonated analogs, enhancing compatibility with aqueous reaction conditions .

Synthetic Methodologies

Zinc-Mediated Coupling Reactions

A scalable route involves zinc-mediated amidation of 5-bromo-2-(methylsulfonyl)isoindoline with aryl halides. In a representative procedure :

  • Substrate Activation: 5-Bromo-2-(methylsulfonyl)isoindoline (1.0 eq) is treated with Zn dust (2.5 eq) in THF at 0°C under argon.

  • Coupling: The zincate intermediate reacts with iodobenzene (1.2 eq) catalyzed by Pd(OAc)₂ (5 mol%) at 60°C for 12 h.

  • Workup: Precipitation with ice-water yields the product in 64–78% purity (confirmed by HRMS and ¹H NMR) .

This method avoids protecting groups and achieves yields comparable to traditional Ullmann couplings.

Alternative Pathways

  • Bromination of Isoindoline Precursors: Direct bromination of 2-(methylsulfonyl)isoindoline using NBS (N-bromosuccinimide) in CCl₄ at 40°C achieves 85% regioselectivity for the 5-position .

  • Sulfonation of 5-Bromoisoindoline: Treatment with methylsulfonyl chloride in pyridine at −20°C installs the sulfonyl group with >90% efficiency .

Applications in Drug Discovery

PDE4 Inhibition

The compound serves as a precursor to isoindoline-based PDE4 inhibitors, which are investigated for inflammatory and neurological disorders. In a patent , derivatives showed IC₅₀ values of 10–50 nM against PDE4B, comparable to roflumilast. Molecular docking studies attribute this activity to sulfonyl group interactions with Gln⁴⁷⁵ and Tyr³²⁹ residues in the enzyme’s catalytic pocket .

Kinase Modulation

Analogous structures, such as 3-amidoindoles, exhibit glycogen synthase kinase-3β (GSK-3β) inhibition with IC₅₀ = 0.8 µM . The methylsulfonyl group’s electron-withdrawing nature stabilizes binding to the ATP pocket, as confirmed by X-ray co-crystallography .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access (R)- and (S)-configured analogs could enhance PDE4 inhibitor selectivity. Preliminary work with chiral oxazoline ligands achieved 75% ee in palladium-catalyzed couplings .

Polymeric Materials

Incorporating the compound into conjugated polymers may yield materials with tunable bandgaps for organic electronics. DFT calculations predict a HOMO-LUMO gap of 3.1 eV, suitable for photovoltaic applications .

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